3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of benzofuran, triazole, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with acetic anhydride.
Synthesis of the Triazole Ring: The triazole ring is formed by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide, followed by cyclization with an appropriate halogenated compound.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazolo[3,4-b][1,3,4]thiadiazole ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazolo[3,4-b][1,3,4]thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticancer properties. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. These include enzymes such as carbonic anhydrase, cholinesterase, and aromatase. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but lacks the benzofuran moiety.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Similar core structure but different substituents.
Benzofuran derivatives: Compounds containing the benzofuran moiety but different heterocyclic rings.
Uniqueness
3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of the benzofuran, triazole, and thiadiazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-6-tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-15(2,3)13-18-19-12(16-17-14(19)21-13)11-8-9-6-4-5-7-10(9)20-11/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVJZACNBPJKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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